molecular formula C17H26O2 B1590272 2-Isopropyladamantan-2-yl methacrylate CAS No. 297156-50-4

2-Isopropyladamantan-2-yl methacrylate

Cat. No. B1590272
M. Wt: 262.4 g/mol
InChI Key: ZMAOPHHNBQIJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Isopropyladamantan-2-yl methacrylate involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .


Molecular Structure Analysis

The molecular formula of 2-Isopropyladamantan-2-yl methacrylate is C17H26O2 . Its molecular weight is 262.39 . The IUPAC name is (1R,3S,5r,7r)-2-isopropyladamantan-2-yl methacrylate .


Chemical Reactions Analysis

As a monomer, 2-Isopropyladamantan-2-yl methacrylate plays a significant role in polymer synthesis. Research shows various applications, such as in the synthesis of hydrophilic polymers for drug delivery.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyladamantan-2-yl methacrylate include a molecular weight of 262.39 . It should be stored in a dry, refrigerated environment .

Scientific Research Applications

Polymer Synthesis and Characteristics

2-Isopropyladamantan-2-yl methacrylate, as part of the methacrylate family, plays a significant role in polymer synthesis. Research shows various applications, such as in the synthesis of hydrophilic polymers for drug delivery. For instance, Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a nonimmunogenic, neutral-hydrophilic polymer, is utilized in anticancer drug delivery (Scales et al., 2005). Similarly, the copolymerization of N-(2-hydroxypropyl)methacrylamide with other monomers has been studied for its pharmaceutical applications (Kopeček & Baẑilová, 1973).

Catalysis and Environmental Applications

Methacrylates, including derivatives like 2-Isopropyladamantan-2-yl methacrylate, are also significant in catalysis and environmental applications. A review highlights the synthesis of methacrylic acid and methyl methacrylate, emphasizing clean technologies and the use of renewable resources (Mahboub et al., 2018). This indicates the compound's role in sustainable chemical processes.

Biomedical and Material Science

In biomedical applications, methacrylate polymers have been used to create biocompatible and responsive materials. For example, 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used to prepare biocompatible copolymers for various biomedical applications (Ma et al., 2003). Moreover, temperature-sensitive gels based on methacrylate polymers have shown promise in applications such as solvent extraction and separation processes (Freitas & Cussler, 1987).

Drug Delivery Systems

The versatility of methacrylate polymers extends to advanced drug delivery systems. For instance, HPMA copolymers have been explored as carriers of biologically active compounds, particularly in cancer treatment (Kopeček & Kopec̆ková, 2010). This highlights the potential of 2-Isopropyladamantan-2-yl methacrylate in creating effective drug delivery mechanisms.

Novel Polymer Properties

Additionally, the study of methacrylates has led to the discovery of polymers with unique properties. For example, polymers containing 2-Isopropyladamantan-2-yl methacrylate derivatives exhibit interesting thermal behaviors and potential for novel applications (Ilter et al., 2002).

properties

IUPAC Name

(2-propan-2-yl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOPHHNBQIJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477496
Record name 2-Isopropyladamantan-2-yl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyladamantan-2-yl methacrylate

CAS RN

297156-50-4
Record name 2-Isopropyladamantan-2-yl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-2-methacryloyloxyadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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